molecular formula C19H17N3O3S2 B12135027 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

Cat. No.: B12135027
M. Wt: 399.5 g/mol
InChI Key: NALZDWCMCIIKKD-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide belongs to the thiazolidinone-acetamide class, characterized by a 2,4-dioxothiazolidine core linked to substituted phenylacetamide moieties. Thiazolidinone derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in the 3-phenyl substitution on the thiazolidinone ring and the carbamothioyl group attached to the 3-methylphenyl acetamide, which may enhance its bioactivity and selectivity .

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C19H17N3O3S2/c1-12-6-5-7-13(10-12)20-18(26)21-16(23)11-15-17(24)22(19(25)27-15)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H2,20,21,23,26)

InChI Key

NALZDWCMCIIKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of 3-Phenyl-1,3-thiazolidine-2,4-dione

The 3-phenyl-substituted thiazolidinone is synthesized via the reaction of phenyl isothiocyanate with methyl bromoacetate in the presence of a base such as triethylamine. The mechanism proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoester, followed by intramolecular cyclization to form the thiazolidinone ring.

Reaction Conditions

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF)

  • Temperature: Reflux at 80–90°C for 4–6 hours

  • Yield: ~70–75% (based on analogous protocols)

Functionalization at the 5-Position

Introduction of the acetamide side chain at the 5-position of the thiazolidinone requires bromination followed by nucleophilic substitution. The thiazolidinone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride to generate the 5-bromo intermediate. Subsequent reaction with sodium azide and reduction yields the 5-amine, which is acetylated using acetyl chloride to form the acetamide derivative.

Key Steps

  • Bromination: NBS, CCl₄, 0°C → 25°C, 2 hours

  • Azidation: NaN₃, DMF, 60°C, 3 hours

  • Reduction: H₂/Pd-C, ethanol, 1 atm, 2 hours

  • Acetylation: AcCl, pyridine, 0°C → rt, 1 hour

Introduction of the Carbamothioyl Group

The N-[(3-methylphenyl)carbamothioyl] group is introduced via a thiourea-forming reaction between the acetamide’s amine and 3-methylphenyl isothiocyanate.

Thiourea Coupling

The 5-acetamide-thiazolidinone is reacted with 3-methylphenyl isothiocyanate in anhydrous ethanol under reflux. This step leverages the nucleophilicity of the amine to attack the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Reaction Parameters

  • Molar ratio: 1:1 (acetamide:isothiocyanate)

  • Catalyst: None required

  • Duration: 1.5–2 hours

  • Yield: ~65% (extrapolated from similar reactions)

Mechanistic Insight

R-NH2+Ar-NCSR-NH-C(S)-NH-Ar\text{R-NH}_2 + \text{Ar-NCS} \rightarrow \text{R-NH-C(S)-NH-Ar}

The reaction proceeds via a concerted mechanism, with simultaneous bond formation and proton transfer.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps requiring prolonged heating. For instance, the thiourea coupling step achieves completion in 15–20 minutes at 100°C under microwave conditions, compared to 2 hours via conventional reflux.

Comparative Data

MethodTimeYield
Conventional2 h65%
Microwave20 min68%

Solvent and Catalyst Screening

The use of polar aprotic solvents (e.g., DMF) enhances reaction rates for cyclization steps. Catalytic amounts of iodine (5 mol%) improve yields in thiazolidinone formation by facilitating electrophilic activation.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 2:1 mixture of ethanol and water. This step removes unreacted starting materials and by-products such as urea derivatives.

Crystallization Conditions

  • Solvent: Ethanol/water

  • Temperature: Hot filtration followed by slow cooling

  • Purity: >95% (HPLC)

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.3 (m, 8H, aromatic), 3.4 (s, 3H, CH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, molecular docking studies have suggested that derivatives of thiazolidinones exhibit significant binding affinity to cancer-related targets, indicating potential as anticancer agents. The compound's structure allows it to interact with various biological pathways involved in cancer proliferation and survival.

Antimicrobial Properties

Research has shown that thiazolidinone derivatives possess antimicrobial activities against a range of pathogens. The compound's ability to inhibit bacterial growth and its effectiveness against resistant strains make it a candidate for further development in antimicrobial therapy.

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, researchers synthesized various thiazolidinone derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that the compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Antimicrobial Screening

A study highlighted the antimicrobial screening of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds showed promising activity against resistant strains, emphasizing the need for further investigation into their mechanisms of action .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant binding affinity to cancer targets
Antimicrobial ActivityEffective against resistant bacterial strains
Synthesis MethodsMulti-step reactions involving condensation and cyclization

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Cytotoxic Activity

Several structurally related compounds have been evaluated for anticancer activity. Key comparisons include:

Table 1: Cytotoxic Activity of Thiazolidinone-Acetamide Derivatives
Compound Structure Substituents Cell Line (IC50, µg/mL) Reference
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl on thiadiazole MCF-7: 15.28; A549: 12.7
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide 2-Methylphenyl acetamide; lacks carbamothioyl group Not reported
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene and thioxo groups on thiazolidinone Moderate activity
Target Compound: 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide 3-Phenyl thiazolidinone; 3-methylphenyl carbamothioyl Pending evaluation

Key Observations :

  • The trimethoxyphenyl-thiadiazole derivative (Table 1) exhibits potent cytotoxicity, likely due to enhanced membrane permeability from methoxy groups .
  • Replacement of the carbamothioyl group with a simple acetamide (as in ) may reduce target binding affinity, though experimental validation is needed.

Enzymatic Inhibition and Substituent Effects

Compounds with carbamothioyl or aryl-thiazole substitutions show notable α-glucosidase inhibition:

Table 2: α-Glucosidase Inhibitory Activity
Compound Structure Substituents % Inhibition (α-glucosidase) Reference
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide m-Chlorophenyl on thiazole 63%
N-(4-(o-Fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide o-Fluorophenyl on thiazole 58%
Target Compound 3-Methylphenyl carbamothioyl Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on aryl-thiazole enhance enzyme inhibition by polar interactions .
  • The carbamothioyl group in the target compound may offer superior binding to enzyme active sites due to sulfur’s nucleophilicity, though activity data are lacking .

Key Observations :

  • High-yield syntheses (>85%) are achievable for derivatives with electron-deficient aryl groups .
  • The target compound’s predicted collision cross-section (CCS) suggests moderate polarity, favoring cellular uptake .

Tautomerism and Stability

Some analogs (e.g., amide 3c in ) exist as tautomeric mixtures (1:1 ratio), which may influence reactivity and bioavailability. The target compound’s carbamothioyl group likely stabilizes the thiazolidinone ring, minimizing tautomerism and enhancing metabolic stability .

Biological Activity

The compound 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 340.396 g/mol
  • CAS Number : 453579-03-8

Synthesis

The synthesis of thiazolidinone derivatives often involves multi-step reactions starting from readily available precursors. The specific synthesis route for this compound typically includes the formation of the thiazolidine ring followed by acetamide coupling.

Biological Activity Overview

Thiazolidinones exhibit a range of biological activities including:

  • Anticancer
  • Antibacterial
  • Anti-inflammatory
  • Antioxidant

Anticancer Activity

Recent studies have shown that compounds with thiazolidinone structures possess significant anticancer properties. The compound has demonstrated notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings :

  • Cytotoxicity Testing : The compound was evaluated using MTT assays against several cancer cell lines including A549 (lung adenocarcinoma), HeLa (cervical adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer). The IC50 values varied significantly depending on the substituents on the phenyl ring.
    Cell LineIC50 (μM)
    HeLa6.11 ± 1.20
    A54911.35 ± 2.75
    MDA-MB-23110.20 ± 2.10
    These results indicate selective toxicity towards cancer cells compared to non-cancerous cell lines like MCF-10A and BJ-5ta .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups enhances the potency of thiazolidinones. For instance, compounds with methoxy or trifluoromethyl groups showed improved activity against cancer cells due to increased interaction with molecular targets .

Antibacterial Activity

Thiazolidinones are also recognized for their antibacterial properties. Studies have reported that derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

The exact mechanism by which thiazolidinones exert their biological effects is complex and may involve:

  • Inhibition of specific enzymes involved in cancer proliferation.
  • Modulation of apoptotic pathways leading to cancer cell death.
  • Disruption of bacterial cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide?

Methodological Answer: The synthesis typically involves multi-step pathways, starting with the formation of the thiazolidinone core. For example, a thiazolidinedione derivative (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) can react with a chloroacetylated intermediate under basic conditions (e.g., potassium carbonate in DMF) to form the acetamide backbone . Key considerations include:

  • Reagent selection: Use of polar aprotic solvents (DMF, dichloromethane) and bases (K₂CO₃, NaOH) to facilitate nucleophilic substitution .
  • Condition optimization: Temperature control (room temperature to 80°C) and pH monitoring to prevent side reactions like hydrolysis .
  • Yield improvement: Reaction progress should be monitored via TLC, with purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm the thiazolidinone ring, acetamide linkage, and aromatic substituents .
    • FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the dioxothiazolidinone) .
  • Chromatography:
    • HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for biological assays) .
    • TLC (silica gel, ethyl acetate/hexane eluent) for real-time reaction monitoring .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers design experiments to evaluate the compound’s in vitro biological activity?

Methodological Answer: For enzyme inhibition or receptor modulation studies:

  • Target selection: Prioritize enzymes linked to the thiazolidinone scaffold’s known activity (e.g., tyrosine kinases, proteases) .
  • Assay protocols:
    • Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
    • Cellular assays: Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Control experiments: Include positive controls (e.g., known inhibitors) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Conflicting results (e.g., varying IC₅₀ values) may arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols: Adopt uniform assay parameters (pH, temperature, buffer composition) .
  • Batch validation: Re-synthesize and re-test the compound under controlled conditions to rule out synthetic variability .
  • Statistical analysis: Use ANOVA or t-tests to compare datasets, ensuring significance thresholds (p < 0.05) are applied .

Q. What computational approaches enhance the design of derivatives with improved activity?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ for antidiabetic activity) .
  • QSAR modeling: Develop quantitative structure-activity relationship models by correlating substituent properties (e.g., logP, Hammett constants) with bioactivity data .
  • Reaction path simulation: Apply quantum chemical calculations (e.g., DFT) to optimize synthetic pathways and transition states .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Core modifications: Replace the phenyl group on the thiazolidinone ring with heteroaromatic substituents (e.g., pyridyl) to enhance solubility .
  • Side-chain optimization: Introduce electron-withdrawing groups (e.g., -CF₃) on the 3-methylphenyl carbamothioyl moiety to improve target affinity .
  • Bioisosteric replacement: Substitute the thiazolidinedione ring with oxadiazole or triazole to modulate metabolic stability .

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